molecular formula C6H3F6NO2 B14225238 Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester CAS No. 500116-88-1

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester

Cat. No.: B14225238
CAS No.: 500116-88-1
M. Wt: 235.08 g/mol
InChI Key: PFMNBIBQXSEZCG-UHFFFAOYSA-N
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Description

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of cyano, trifluoro, and trifluoromethyl groups, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester typically involves the reaction of acetic acid derivatives with cyano and trifluoromethyl-containing reagents. One common method includes the use of trifluoroacetic acid and cyanoethyl compounds under controlled conditions to achieve the desired esterification.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of strong-acid cation exchange resins as catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are commonly used as catalysts.

    Substitution: Nucleophiles such as amines or thiols are often employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include trifluoroacetic acid derivatives and substituted cyano compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of cyano and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is unique due to the combination of cyano and trifluoromethyl groups, which impart specific reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and selectivity.

Properties

CAS No.

500116-88-1

Molecular Formula

C6H3F6NO2

Molecular Weight

235.08 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2-cyanoacetate

InChI

InChI=1S/C6H3F6NO2/c7-5(8,9)4(6(10,11)12)15-3(14)1-2-13/h4H,1H2

InChI Key

PFMNBIBQXSEZCG-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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